![molecular formula C20H19N3O2 B6505060 N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide CAS No. 1396859-75-8](/img/structure/B6505060.png)
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
“N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” is a heterocyclic compound with a pyrimidine nucleus . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities .
Anticancer Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential, including anticancer activity . This suggests that “N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” could potentially be used in cancer research and treatment .
Antiviral Activity
Pyrimidine derivatives also exhibit antiviral properties . This implies that “N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” could be used in the development of antiviral drugs .
Antimicrobial Activity
The compound could potentially be used in the development of new antimicrobial molecules effective against pathogenic microorganisms .
Anti-inflammatory and Analgesic Activity
Pyrimidine derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications of “N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” in pain management and treatment of inflammatory conditions .
Antioxidant Activity
Pyrimidine derivatives have been found to exhibit antioxidant activities . This suggests potential applications of “N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” in combating oxidative stress .
Antimalarial Activity
Pyrimidine derivatives have been found to exhibit antimalarial activities . This suggests potential applications of “N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” in the treatment of malaria .
Zukünftige Richtungen
The future directions for “N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide” could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse biological potential of similar compounds, this compound may also hold promise in various medical applications .
Wirkmechanismus
Target of Action
The primary target of N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on rapid cell division for their growth .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .
Result of Action
The compound exhibits superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines, demonstrating its potential as an effective anticancer agent .
Eigenschaften
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-20-13-18(21-14-22-20)23-19(24)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISVTIBJCVIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.